molecular formula C24H25N3O4S B11346190 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346190
M. Wt: 451.5 g/mol
InChI Key: VYAVYALIXPWNTO-UHFFFAOYSA-N
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Description

“N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a combination of benzothiophene, benzofuran, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene and benzofuran intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include ethyl isocyanate, various catalysts, and solvents like dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding. Its structural features could enable it to interact with specific biological targets.

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene, benzofuran, and oxazole derivatives. Examples might include:

  • Benzothiophene-2-carboxamide
  • Benzofuran-5-carboxamide
  • Oxazole-3-carboxamide

Uniqueness

What sets “N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in research and development.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-3-25-23(29)21-16-6-4-5-7-20(16)32-24(21)26-22(28)17-12-19(31-27-17)14-8-9-18-15(11-14)10-13(2)30-18/h8-9,11-13H,3-7,10H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

VYAVYALIXPWNTO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OC(C5)C

Origin of Product

United States

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